molecular formula C18F33N3 B3040763 2,4,6-Tris(perfluoropentyl)-s-triazine CAS No. 23790-50-3

2,4,6-Tris(perfluoropentyl)-s-triazine

Cat. No.: B3040763
CAS No.: 23790-50-3
M. Wt: 885.2 g/mol
InChI Key: MHDMAFIFHRRKPR-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Heterocycles in Contemporary Chemical Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental platforms in chemistry, forming the basis of numerous natural products and synthetic drugs. tandfonline.com The strategic incorporation of fluorine atoms into these heterocyclic rings, creating fluorinated heterocycles, has become a cornerstone of modern medicinal and materials chemistry. tandfonline.comresearchgate.net The presence of fluorine can dramatically alter a molecule's physicochemical properties due to the unique characteristics of the carbon-fluorine (C-F) bond. rsc.org

The C-F bond is the strongest single bond in organic chemistry, imparting significant metabolic stability to molecules, a crucial attribute in pharmaceutical development that can improve a drug's half-life. tandfonline.comresearchgate.net Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, enhance binding affinity to target proteins, and improve bioavailability. tandfonline.comrsc.org This has led to a surge in the development of fluorinated drugs, with over 20% of all pharmaceuticals on the market containing fluorine. rsc.orgmdpi.com

In materials science, the introduction of fluorine into heterocyclic structures leads to materials with distinctive properties such as enhanced thermal stability, chemical inertness, and unique surface characteristics like hydrophobicity and lipophobicity. These attributes make perfluorinated heterocycles valuable components in the design of high-performance polymers, liquid crystals, and advanced functional materials. researchgate.net

Property Modified by FluorinationEffect on Heterocyclic CompoundPrimary Field of Application
Metabolic StabilityIncreased resistance to metabolic degradation due to the high strength of the C-F bond. tandfonline.comMedicinal Chemistry
LipophilicityFluorine substitution can increase lipophilicity, which may enhance membrane permeability. mdpi.comMedicinal Chemistry
Binding AffinityAlters electronic properties, potentially leading to stronger interactions with biological targets. rsc.orgMedicinal Chemistry
Thermal & Chemical StabilityThe strong C-F bonds and the stability of the perfluoroalkyl groups enhance overall molecular stability.Materials Science
Surface EnergyLeads to low surface energy, resulting in hydrophobic and oleophobic (oil-repelling) properties.Materials Science (Coatings)

Overview of s-Triazine Core Structure in Advanced Materials Science

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of three nitrogen atoms and three carbon atoms in an alternating arrangement. mdpi.com This symmetrical structure is considered a "privileged" core in chemistry due to its unique combination of stability, synthetic accessibility, and functional versatility. nih.govresearchgate.net The starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a low-cost and readily available compound. nih.gov Its three chlorine atoms can be substituted sequentially with a wide variety of nucleophiles, allowing for precise, multi-vectorial control over the final molecular architecture. nih.govresearchgate.net

This structural tunability makes the s-triazine ring an exceptional building block in advanced materials science. nih.gov Its inherent thermal stability and planar, rigid geometry are leveraged in the creation of a diverse range of materials:

Polymers and Dendrimers: The trifunctional nature of the s-triazine core allows it to act as a branching point for the construction of highly ordered, hyperbranched polymers and dendrimers. nih.gov

Flame Retardants: As nitrogen-rich compounds, s-triazine derivatives can function as charring agents in intumescent flame-retardant systems. mdpi.com During combustion, they promote the formation of a stable, insulating char layer on the polymer surface, which acts as a barrier against heat and flammable gases. mdpi.com

Supramolecular Aggregates: The defined geometry and potential for incorporating various functional groups make s-triazines ideal components for designing complex, self-assembling supramolecular structures. nih.govresearchgate.net

Application AreaRole of the s-Triazine CoreResulting Material Properties
Flame RetardantsActs as a nitrogen-rich charring agent. mdpi.comImproved fire safety of polymers. mdpi.com
DendrimersServes as a symmetrical trifunctional core or branching unit. nih.govHighly branched, well-defined macromolecules.
Supramolecular ChemistryFunctions as a rigid scaffold for self-assembly. researchgate.netOrdered nanoscale structures.
BioconjugationProvides a stable anchor for attaching biological molecules. nih.govFunctional biomaterials and drug delivery systems. nih.gov

Contextualization of 2,4,6-Tris(perfluoropentyl)-s-triazine within Fluorine Chemistry Research

This compound is a molecule that marries the robust, multifunctional s-triazine core with the distinctive properties of perfluoroalkyl chains. It belongs to a class of compounds known as perfluoroalkyl triazines (PFATs). Research into PFATs is driven by the goal of creating materials with exceptional performance under extreme conditions.

The synthesis of such compounds typically involves the substitution of the chlorine atoms on cyanuric chloride with perfluoroalkyl groups. rsc.org While specific research findings on the perfluoropentyl variant are not extensively documented in readily available literature, its properties can be inferred from the behavior of closely related analogues like 2,4,6-Tris(perfluoroethyl)-s-triazine and 2,4,6-Tris(perfluoroheptyl)-1,3,5-triazine. guidechem.com

The key features of this compound arise from its hybrid structure:

The s-Triazine Core: Provides a foundation of high thermal and chemical stability.

The Perfluoropentyl Chains (C5F11): These chains impart properties characteristic of perfluorinated compounds, including very low surface energy (leading to hydrophobicity and oleophobicity), high density, and excellent thermal and oxidative stability.

This combination makes the compound a subject of interest for highly specialized applications in advanced materials science. Potential research areas include its use as a high-temperature lubricant, a component in chemically resistant fluids, a dielectric material, or as a surface modifier for creating highly repellent coatings. The study of this compound and similar PFATs is part of the broader effort within fluorine chemistry to design and synthesize novel molecules with precisely tailored properties for demanding technological applications.

Structural ComponentContributed PropertyPotential Application
s-Triazine RingHigh thermal stability, chemical inertness, rigid structure.High-performance fluids, stable polymers.
Perfluoropentyl ChainsLow surface energy, high density, thermal stability, oleophobicity.Specialty lubricants, hydrophobic/oleophobic coatings.
Combined MoleculeExceptional stability (thermal, chemical, oxidative), unique surface properties.Dielectric fluids, advanced functional materials.

Properties

IUPAC Name

2,4,6-tris(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F33N3/c19-4(20,7(25,26)10(31,32)13(37,38)16(43,44)45)1-52-2(5(21,22)8(27,28)11(33,34)14(39,40)17(46,47)48)54-3(53-1)6(23,24)9(29,30)12(35,36)15(41,42)18(49,50)51
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDMAFIFHRRKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896071
Record name 2,4,6-Tris(undecafluoropentyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23790-50-3
Record name 2,4,6-Tris(undecafluoropentyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity of 2,4,6 Tris Perfluoropentyl S Triazine

Mechanistic Insights into Nucleophilic Aromatic Substitution on s-Triazine Ring Systems

The s-triazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate, often referred to as a Meisenheimer complex. In this process, a nucleophile attacks one of the carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate. Subsequently, a leaving group, typically a halide, is expelled, restoring the aromaticity of the ring.

The reactivity of the s-triazine core is highly dependent on the nature of the substituents already present on the ring. The substitution of the first chlorine atom on a 2,4,6-trichloro-1,3,5-triazine is a rapid reaction. However, each subsequent substitution becomes progressively more difficult. This is because the introduction of electron-donating groups deactivates the ring towards further nucleophilic attack, requiring more forcing reaction conditions for di- and tri-substituted products to be formed. frontiersin.org

Perfluorinated Substituent Effects on Triazine Ring Reactivity

The presence of three perfluoropentyl groups on the s-triazine ring in 2,4,6-Tris(perfluoropentyl)-s-triazine has a significant impact on its reactivity. Perfluoroalkyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect enhances the electron deficiency of the s-triazine ring, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Thermal Stability and Decomposition Pathways of Perfluorinated s-Triazines

Perfluorinated compounds are renowned for their high thermal stability, a property conferred by the strength of the carbon-fluorine bond. This characteristic is also observed in perfluorinated s-triazines. For instance, perfluoropolyether triazines have demonstrated significant thermal stability at elevated temperatures. nasa.gov

Initial Thermal Decomposition Mechanisms of Perfluorinated Triazine Analogs

While specific data for this compound is limited, studies on analogous perfluorinated and heterocyclic compounds provide insights into potential decomposition pathways. The thermal decomposition of such compounds can be investigated using techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), which allows for the identification of degradation products. d-nb.infopnnl.govresearchgate.netresearchgate.net For other substituted triazines, such as 2,4,6-triazido-1,3,5-triazine, thermal decomposition initiates with the loss of nitrogen from the azide (B81097) groups, leading to the formation of a polymeric network. researchgate.net In the case of perfluoroalkyl-substituted triazines, the initial decomposition step is more likely to involve the cleavage of a C-C bond within the perfluoroalkyl chain or the C-N bond connecting the chain to the triazine ring, due to the high strength of the C-F bonds.

Structural Elucidation and Advanced Spectroscopic Analysis of 2,4,6 Tris Perfluoropentyl S Triazine

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the structure of novel compounds. For perfluorinated molecules like 2,4,6-Tris(perfluoropentyl)-s-triazine, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated compounds. Due to the absence of hydrogen atoms in this compound, ¹H NMR spectroscopy is primarily used to confirm the absence of protons and thus the purity of the sample.

¹³C NMR provides information about the carbon skeleton of the molecule. The carbon atoms in the s-triazine ring are expected to have characteristic chemical shifts, which are influenced by the electronegative nitrogen atoms and the perfluoropentyl substituents. The carbon atoms within the perfluoropentyl chains will also exhibit distinct signals, with their chemical shifts being significantly affected by the attached fluorine atoms.

¹⁹F NMR is the most informative NMR technique for this compound, given the abundance of fluorine atoms. The spectrum is expected to show multiple distinct signals corresponding to the different fluorine environments along the perfluoropentyl chains (–CF₂–CF₂–CF₂–CF₂–CF₃). The chemical shifts, signal integrations, and coupling patterns (J-coupling) between adjacent fluorine nuclei provide unambiguous confirmation of the perfluoroalkyl chain structure. For instance, the terminal –CF₃ group is expected to appear as a triplet, while the –CF₂– groups will likely present as complex multiplets due to coupling with neighboring fluorine atoms.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Groups

Functional Group Typical Chemical Shift Range (ppm)
CF₃ -80 to -85
CF₂ adjacent to CF₃ -120 to -126
Internal CF₂ groups -122 to -124

Note: Data is illustrative and based on general values for perfluoroalkyl chains; specific values for the target compound may vary.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups and characteristic vibrations of the molecule. The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F bonds and the vibrations of the s-triazine ring.

The key vibrational modes anticipated are:

C-F Stretching: Intense absorption bands are expected in the region of 1100-1300 cm⁻¹, which are characteristic of the stretching vibrations of the numerous carbon-fluorine bonds in the perfluoropentyl chains.

s-Triazine Ring Vibrations: The triazine ring has characteristic stretching and bending vibrations. The C=N stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. Ring "breathing" and deformation modes are also expected at lower frequencies.

Analysis of FTIR data for related perfluorinated s-triazines can provide a reference for the expected spectral features. For example, the FTIR spectrum of 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine (B1329371) shows characteristic absorptions for the triazine ring and the C-F bonds.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
~1550 C=N stretching (s-triazine ring)
~1450 s-Triazine ring vibration

Note: These are expected ranges and the exact peak positions for the target compound may differ.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The s-triazine core is a π-deficient aromatic system. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions within the triazine ring. The highly electronegative perfluoropentyl substituents are likely to cause a hypsochromic (blue) shift of the absorption maxima compared to non-fluorinated analogues. Studies on other sym-2,4,6-trisubstituted-s-triazine derivatives have shown that the nature of the substituent can significantly impact the absorption wavelength (λmax). mdpi.comresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Expected λmax (nm)
π → π* < 250

Note: The values are estimates based on the electronic properties of s-triazines and perfluoroalkyl groups.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for perfluoroalkyl s-triazines may involve the loss of perfluoroalkyl radicals or neutral fragments, as well as cleavage of the triazine ring. Related compounds such as 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine and 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine have been characterized by mass spectrometry, providing a basis for predicting the behavior of the perfluoropentyl analogue. nist.govnist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the searched literature, analysis of related structures provides insight into the expected molecular geometry. The s-triazine ring is expected to be planar, and the perfluoropentyl chains will adopt conformations that minimize steric hindrance and electrostatic repulsion between the highly electronegative fluorine atoms. Intermolecular interactions in the solid state are likely to be dominated by fluorine-fluorine contacts.

Conformational Analysis of Perfluorinated s-Triazine Architectures

Rotational Barriers and Conformational Equilibria in Trisubstituted Triazines

In these amino-substituted triazines, a significant barrier to rotation around the exocyclic carbon-nitrogen (C-N) bond has been observed. researchgate.net This restricted rotation is attributed to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair electrons into the electron-deficient triazine ring. Experimental and computational studies have quantified this rotational barrier to be in the range of 15-16 kcal/mol for certain N,N-dialkylamino-s-triazines. researchgate.net This energy barrier is substantial enough to allow for the existence of distinct rotational isomers, or rotamers, at or below room temperature, which can be observed and characterized by spectroscopic techniques. researchgate.net

Although the substitution in this compound involves carbon-carbon (C-C) single bonds between the triazine ring and the perfluoropentyl chains, the principles of steric hindrance and electronic effects remain pertinent. The bulky nature of the perfluoropentyl groups would undoubtedly contribute to a rotational barrier around the C-C bond. The magnitude of this barrier would be influenced by the steric repulsion between adjacent perfluoropentyl chains and between the chains and the triazine ring.

It is important to note that direct extrapolation of the rotational barrier values from amino-substituted triazines to perfluoroalkyl-substituted ones is not appropriate due to the different nature of the rotating bond (C-N vs. C-C) and the distinct electronic properties of the substituents. However, the conceptual framework of hindered rotation and the existence of conformational equilibria are highly relevant.

To provide a comparative perspective, a data table summarizing rotational barriers in some trisubstituted triazines is presented below.

Trisubstituted Triazine DerivativeRotating BondMethodRotational Barrier (kcal/mol)
2,4,6-tris(N,N-dialkylamino)-s-triazinesC-NExperimental/Computational15-16
This compoundC-CNot ReportedNot Reported

Data for this compound is not available in the reviewed literature and is included for comparative purposes to highlight the existing knowledge gap.

Influence of Perfluoropentyl Chains on Molecular Conformation

This intrinsic preference for a helical structure in the perfluoropentyl chains will likely influence their orientation relative to the central triazine ring. The interplay between the steric demands of the helical perfluoroalkyl chains and the trigonal symmetry of the s-triazine core will dictate the most stable conformation of the entire molecule. It is plausible that the perfluoropentyl chains will adopt a staggered arrangement around the triazine ring to minimize steric repulsion.

Furthermore, the conformational flexibility of the perfluoropentyl chains will contribute to a complex potential energy surface with multiple local minima corresponding to different conformers. The relative energies of these conformers will determine the equilibrium populations at a given temperature. While detailed computational studies are required to map this potential energy surface and identify the global minimum energy structure, it is reasonable to hypothesize that the molecule will adopt a conformation that balances the helical propensity of the perfluoroalkyl chains with the need to alleviate steric strain.

The table below summarizes the key conformational characteristics of perfluoroalkanes that are relevant to understanding the structure of this compound.

FeatureDescription
Preferred Conformation of Perfluoroalkanes Helical conformations are favored along the carbon backbone, in contrast to the zigzag preference of hydrocarbons. nih.gov
Driving Forces for Helicity A combination of steric repulsion between bulky fluorine atoms and electrostatic interactions (dipole-dipole and gauche effects) influences the torsional angles.
Impact on Molecular Shape The helical nature of the perfluoroalkyl chains leads to a more cylindrical and rigid molecular shape compared to the more flexible alkyl chains.
Expected Influence on the Triazine Derivative The perfluoropentyl chains are likely to adopt helical structures, and their spatial arrangement around the triazine ring will be governed by minimizing steric hindrance between the chains.

Computational and Theoretical Investigations of 2,4,6 Tris Perfluoropentyl S Triazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters of s-triazine derivatives. mdpi.comnih.gov

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. scm.com For perfluorinated s-triazines, functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d,p) or larger to accurately model the molecule's geometry. frontiersin.orgnih.gov The optimization process minimizes the total energy of the system, yielding key structural parameters like bond lengths, bond angles, and dihedral angles. scm.com Studies on similar fluorinated aromatic compounds have shown that DFT can accurately predict these parameters, which often show excellent agreement with experimental data from X-ray crystallography. mdpi.comnih.gov

The introduction of highly electronegative fluorine atoms in the perfluoropentyl chains significantly influences the electronic structure of the s-triazine ring. DFT calculations allow for the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.gov The large HOMO-LUMO gap expected for these compounds suggests high kinetic stability. The strong electron-withdrawing nature of the perfluoroalkyl groups is predicted to lower the energy of both HOMO and LUMO levels, impacting the molecule's electron affinity and ionization potential.

Table 1: Illustrative DFT-Calculated Parameters for a Generic Perfluorinated s-Triazine

Parameter Predicted Value Significance
HOMO Energy -8.5 eV Relates to ionization potential and electron-donating ability.
LUMO Energy -2.0 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 6.5 eV Indicates high kinetic stability and low reactivity.
Dipole Moment ~0 D Expected due to the symmetrical substitution (C₃h symmetry).
C-F Bond Length ~1.34 Å Typical length for a C-F bond in a perfluoroalkyl chain.

Note: These are representative values based on calculations of similar fluorinated heterocyclic systems and are intended for illustrative purposes.

DFT calculations are also employed to predict various spectroscopic properties, providing a valuable tool for structural confirmation and analysis. nih.gov

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods within DFT are used to calculate ¹³C and ¹⁹F NMR chemical shifts. These calculations can help assign experimental spectra and understand how the electronic environment around each nucleus is affected by the perfluorinated chains.

IR Spectroscopy: By calculating the vibrational frequencies, DFT can generate a theoretical Infrared (IR) spectrum. superfri.org These calculations help in identifying characteristic vibrational modes, such as the C-F stretching frequencies in the perfluoropentyl groups and the C=N stretching modes of the triazine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov For perfluorinated s-triazines, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max), which typically corresponds to π-π* transitions within the aromatic triazine core. researchgate.netubc.ca

Table 2: Predicted Spectroscopic Data for 2,4,6-Tris(perfluoropentyl)-s-triazine

Spectroscopy Predicted Parameter Region/Value
IR C-F Stretching 1100-1300 cm⁻¹
IR Triazine Ring Vibrations 1400-1600 cm⁻¹
UV-Vis (TD-DFT) λ_max (π-π* transition) ~220-270 nm
¹⁹F NMR CF₃ Chemical Shift ~ -80 ppm (relative to CFCl₃)

Note: These values are estimations based on computational studies of related s-triazine and perfluorinated compounds. researchgate.netresearchgate.net

DFT is used to explore the potential energy surfaces of chemical reactions, providing insights into their feasibility and mechanisms. chemrxiv.org By locating transition states and calculating their energies, activation energies (Ea) for reactions involving perfluorinated s-triazines can be determined. This is crucial for understanding their synthesis pathways and thermal decomposition mechanisms. mdpi.com

Furthermore, thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S) can be calculated. superfri.org These calculations help assess the stability of the molecule and the spontaneity of its reactions. For instance, kinetic modeling of the thermal decomposition of per- and polyfluoroalkyl substances (PFAS) relies heavily on DFT-calculated rate coefficients for elementary reaction steps. chemrxiv.org

Molecular Dynamics Simulations and Force Field Development for Perfluorinated s-Triazine Systems

While quantum chemical methods are powerful, they are computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics, governed by a force field, to simulate the dynamic behavior of molecules. researchgate.net

A significant challenge for simulating systems like this compound is the development of an accurate force field. ethz.ch Standard force fields are often not well-parameterized for highly fluorinated compounds. Therefore, a specific force field must be developed, typically by fitting parameters (e.g., partial atomic charges, van der Waals parameters, bond and angle force constants) to high-level quantum chemistry calculations or experimental data. bris.ac.uknih.gov

Once a reliable force field is established, MD simulations can be used to study:

The conformational dynamics of the flexible perfluoropentyl chains.

The bulk properties of the material, such as density and viscosity, in a liquid state.

The interactions of the triazine with other molecules or surfaces.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field. ethz.chnih.gov

Analysis of Intermolecular Interactions and Energy Frameworks in Perfluorinated Triazine Polymorphs

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Computational tools like Hirshfeld surface analysis and energy framework calculations are used to visualize and quantify these interactions. mdpi.comresearchgate.net

For perfluorinated triazine polymorphs, these analyses can reveal the nature and strength of non-covalent interactions, such as:

π-π stacking: Interactions between the electron-deficient s-triazine rings.

Fluorine-fluorine interactions: While often considered repulsive, specific F···F contacts can be attractive and play a role in crystal packing.

Halogen bonding: Interactions involving the fluorine atoms and other electronegative or electropositive sites.

Energy framework analysis provides a visual representation of the interaction energies between molecules in the crystal, highlighting the dominant forces (e.g., electrostatic vs. dispersion) that dictate the crystal packing. researchgate.net This understanding is vital for crystal engineering and predicting the properties of different polymorphic forms.

Conformational Modeling and Stereoelectronic Effects of Fluorination in N-Heterocycles

The substitution of hydrogen with fluorine has profound stereoelectronic effects that influence the conformation and reactivity of N-heterocycles. beilstein-journals.orgnih.govchim.it Computational modeling is essential for studying these effects in the flexible perfluoropentyl side chains attached to the rigid s-triazine core. researchgate.net

Fluorination introduces strong stereoelectronic effects, including:

The Gauche Effect: A tendency for electronegative substituents on adjacent carbons to adopt a gauche conformation, which can be influenced by electrostatic and hyperconjugative interactions.

Hyperconjugation: Interactions between the C-F σ* antibonding orbitals and adjacent electron-donating orbitals can influence bond lengths and rotational barriers. researchgate.net

Dipole-Dipole Interactions: The highly polar C-F bonds create local dipoles that significantly affect the molecule's conformational preferences and intermolecular interactions. chim.itrsc.org

Crystal Structure Prediction Methodologies for Perfluorinated s-Triazine Compounds

The prediction of crystal structures for perfluorinated s-triazine compounds, including this compound, relies on a range of computational and theoretical methodologies. These approaches are essential for understanding the solid-state properties of these materials, as obtaining single crystals suitable for X-ray diffraction can be challenging. The methodologies aim to identify the most stable crystal packing arrangements by calculating the lattice energy.

A fundamental approach to crystal structure prediction (CSP) involves an initial search for potential crystal structures, followed by an energy ranking to identify the most plausible candidates. wikipedia.org For complex molecules like perfluorinated s-triazines, this process often integrates several computational techniques.

Key Methodologies:

Quantum Mechanical Methods: Density Functional Theory (DFT) is a widely used method for predicting geometries, heats of formation, and other energetic properties of s-triazine derivatives. researchgate.net For instance, the B3LYP functional with a 6-311+G(d,p) basis set has been employed for geometry optimization in studies of perfluorinated compounds. researchgate.net Such calculations are crucial for obtaining accurate molecular structures and partial atomic charges, which are prerequisites for subsequent crystal packing predictions. mdpi.com

Force Fields and Molecular Mechanics: Customized molecular mechanics (MM) force fields are often used for the initial ranking of a large number of possible crystal structures. wikipedia.org The energies derived from these force fields provide a preliminary assessment of the stability of different packing arrangements. For complex systems, these force fields need to be well-parameterized to accurately describe the intermolecular interactions, which in the case of perfluorinated compounds, are significantly influenced by fluorine atoms.

Advanced Search Algorithms: To explore the vast conformational and packing space, various search algorithms are employed. These include simulated annealing, evolutionary algorithms, and random sampling. wikipedia.org For example, the particle swarm optimization (PSO) algorithm, as implemented in codes like CALYPSO, is used to identify stable crystal structures from first principles. wikipedia.org

Analysis of Intermolecular Interactions: Understanding the non-covalent interactions that govern the crystal packing is critical. Hirshfeld surface analysis is a powerful tool for investigating these interactions in molecular crystals. nih.govresearchgate.netnih.govscilit.com This method allows for the quantification of different types of intermolecular contacts, such as F···F, C···F, and π-hole interactions, which are particularly important in perfluorinated and aromatic systems. nih.govnih.govscilit.com For example, in a study of a tetraoxa researchgate.netperfluoroarene researchgate.nettriazine, Hirshfeld analysis revealed the primary contributions of various interactions to the crystal packing. nih.govnih.govscilit.com

Polymorph Prediction: A significant challenge in crystal structure prediction is identifying all possible polymorphs of a compound. nih.goviucr.org Computational methods can predict the existence of multiple crystalline forms with different arrangements and stabilities. nih.goviucr.org For instance, computational studies on a tetraoxa researchgate.netperfluoroarene researchgate.nettriazine identified two different polymorphs and analyzed their relative stabilities. nih.goviucr.org

The combination of these methodologies provides a comprehensive framework for the in silico prediction of crystal structures for perfluorinated s-triazine compounds. While experimental validation remains the ultimate goal, these computational tools are invaluable for guiding synthetic efforts and understanding the structure-property relationships in these materials.

Research Findings Summary:

Computational MethodApplication in Perfluorinated/s-Triazine SystemsKey Findings/Capabilities
Density Functional Theory (DFT) Geometry optimization, electronic structure, and energetic properties of s-triazine derivatives. researchgate.netmdpi.comPredicts stable molecular conformations and electronic properties, providing input for packing calculations. researchgate.netmdpi.com
Hirshfeld Surface Analysis Investigation of intermolecular interactions in perfluorinated triazine-containing crystals. nih.govresearchgate.netnih.govscilit.comQuantifies the contribution of different non-covalent interactions (e.g., F···F, C-F···π) to the crystal packing. nih.govnih.govscilit.com
Crystal Packing Calculations Prediction of crystal densities and packing arrangements for s-triazine derivatives. researchgate.netEnables the estimation of bulk properties like density from the molecular structure. researchgate.net
Evolutionary Algorithms/PSO Ab initio prediction of stable crystal structures for various materials. wikipedia.orgCan identify low-energy crystal structures without prior experimental data. wikipedia.org

Advanced Materials Applications of 2,4,6 Tris Perfluoropentyl S Triazine

Perfluorinated s-Triazines in High-Performance Polymer and Composite Materials

Perfluorinated s-triazine derivatives are utilized to enhance the properties of various polymers and composite materials. The incorporation of the triazine ring, with its inherent thermal stability and char-forming capability, can significantly improve the flame retardancy of polymers. While specific research on 2,4,6-Tris(perfluoropentyl)-s-triazine in this context is limited, the broader class of s-triazine derivatives has been extensively studied as flame-retardant additives.

For instance, sym-2,4,6-trisubstituted-s-triazine derivatives are synthesized from cyanuric chloride and used as charring agents in intumescent flame-retardant (IFR) systems for polymers like polypropylene. These IFR systems work by forming a protective char layer upon heating, which insulates the underlying polymer from the heat source and reduces the release of flammable volatiles. The effectiveness of these triazine derivatives is often evaluated by their thermal stability and the amount of char residue they produce at elevated temperatures.

The general synthesis of these trisubstituted s-triazines involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with various functional groups. This modular synthesis allows for the tuning of the final properties of the triazine additive. While many studies focus on aromatic or other non-fluorinated substituents, the principles can be extended to perfluoroalkyl derivatives like this compound. The presence of perfluoropentyl chains would be expected to impart additional properties such as hydrophobicity and chemical resistance to the resulting polymer composites.

Development of Covalent Triazine Frameworks (CTFs) with High Fluorine Content

Covalent triazine frameworks (CTFs) are a class of porous organic polymers known for their high stability, porosity, and nitrogen-rich structures. The incorporation of fluorine into these frameworks can further enhance their properties for specific applications.

The fabrication of perfluorinated CTFs typically involves the trimerization of aromatic nitriles under ionothermal conditions. While the direct use of this compound as a monomer is not the standard route for CTF synthesis (which usually builds the triazine ring during polymerization), the synthesis of CTFs from perfluorinated dinitrile monomers provides insight into how high fluorine content can be achieved.

A common method for synthesizing CTFs is through the ionothermal polymerization of dinitrile monomers in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), at high temperatures (400-700 °C). However, these harsh conditions can lead to the cleavage of C-F bonds, resulting in a lower than expected fluorine content in the final material.

To address this, low-temperature ionothermal approaches have been developed. For example, using a Lewis superacid like zinc triflimide [Zn(NTf₂)₂] at a lower temperature of 275 °C allows for the polymerization of monomers like tetrafluoroterephthalonitrile (B158556) while preserving the C-F bonds, leading to CTFs with a high fluorine content of up to 31 wt%. researchgate.net These methods result in materials with significant surface areas and microporosity.

The properties of these fluorinated CTFs can be tailored by the choice of monomer and synthesis conditions. For example, the use of 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarbonitrile as a monomer under ionothermal conditions can lead to a significant loss of fluorine and carbon due to a defluorination process during synthesis. nih.gov This highlights the importance of carefully controlling the synthetic parameters to achieve the desired material properties.

The high fluorine content in CTFs imparts unique properties that are beneficial for gas separation and catalysis. The strongly polar C-F bonds can enhance interactions with specific gas molecules, such as carbon dioxide (CO₂), leading to improved adsorption and separation capabilities.

Fluorinated CTFs have demonstrated significantly enhanced CO₂ and hydrogen (H₂) adsorption capacities. For instance, partially fluorinated microporous CTFs can exhibit CO₂ adsorption capacities as high as 4.70 mmol g⁻¹ at 273 K and 1 bar, which is among the highest reported for CTFs. northeastern.edu These materials also show high H₂ uptake and moderate selectivity for CO₂ over nitrogen (N₂) and methane (B114726) (CH₄). northeastern.edu

The synergistic effect of the polar C-F bonds and the nitrogen-rich triazine sites contributes to these enhanced gas separation properties. The incorporation of fluorine can also create ultramicropores (<0.5 nm), which not only provide high gas adsorption potential but also contribute to kinetic selectivity in gas separation. acs.org Furthermore, the hydrophobic nature of the C-F bonds makes these materials tolerant to water, which is a significant advantage for CO₂ capture from flue gas. acs.org

In the realm of catalysis, the unique electronic properties and high surface area of fluorinated CTFs make them promising candidates as catalysts or catalyst supports. While specific catalytic applications of CTFs derived from perfluoroalkyl-s-triazines are an emerging area of research, the inherent stability and tunable porosity of these materials suggest potential in a variety of catalytic processes.

Electrochemistry and Energy Storage Applications

The unique properties of perfluorinated triazine-based materials are also being explored in the fields of electrochemistry and energy storage, particularly for CO₂ electroreduction and in advanced battery technologies.

Perfluorinated covalent triazine frameworks have emerged as promising metal-free electrocatalysts for the conversion of CO₂ into valuable chemicals. The presence of both nitrogen and fluorine in the framework creates a unique electronic environment that can facilitate the CO₂ reduction reaction.

Research has shown that a perfluorinated CTF can exhibit very high selectivity for the electroreduction of CO₂ to methane (CH₄) with a Faradaic efficiency of 99.3% in an aqueous electrolyte. nih.gov Density functional theory calculations suggest that the combination of nitrogen and fluorine provides a unique reaction pathway that is not accessible with either element alone. northeastern.edu

In another study, a highly perfluorinated CTF synthesized via a low-temperature ionothermal method demonstrated excellent capability in the electroreduction of CO₂ to carbon monoxide (CO), achieving a Faradaic efficiency of 95.7% at -0.8 V with a high current density. nih.gov The high hydrophobicity of these materials is also advantageous for electrochemical applications in aqueous environments.

CatalystProductFaradaic Efficiency (%)Current Density (mA cm⁻²)
Perfluorinated CTFCH₄99.3-
Highly Perfluorinated F-CTF-1CO95.7-141

This table presents data on the performance of perfluorinated covalent triazine frameworks in CO₂ electroreduction.

Fluorinated porous triazine frameworks are also being investigated as advanced materials for lithium-sulfur (Li-S) batteries, which are a promising next-generation energy storage technology. A major challenge in Li-S batteries is the "shuttle effect" of soluble polysulfide intermediates, which leads to capacity fading.

Fluorinated, sulfur-rich covalent triazine frameworks (FCTF-S) have been developed to address this issue. These materials are synthesized through a one-step sulfur-assisted trimerization of perfluorinated aromatic nitriles. nih.gov This process simultaneously creates the triazine framework, covalently attaches sulfur, and distributes it homogeneously within the pores. nih.gov

The incorporation of electronegative fluorine into the framework provides a strong anchoring effect for polysulfides, suppressing their dissolution and accelerating their conversion. nih.gov This, combined with the physical confinement within the nanopores and the covalent binding of sulfur, leads to significantly improved electrochemical performance compared to non-fluorinated or simple porous carbon hosts. nih.gov

In one study, a fluorine-containing CTF composite cathode for Li-S batteries demonstrated an initial discharge capacity of 959.5 mA h g⁻¹ at a rate of 0.5C and maintained a capacity of 684.3 mA h g⁻¹ after 200 cycles, showing good cycling stability. rsc.org

Cathode MaterialInitial Discharge Capacity (mA h g⁻¹)Capacity after 200 cycles (mA h g⁻¹)
SFN-CTF Composite959.5684.3

This table summarizes the electrochemical performance of a fluorine-containing covalent triazine framework composite cathode in a lithium-sulfur battery.

Photophysical Properties and Optoelectronic Device Potential of Fluorinated Triazines

Currently, there is a notable absence of specific research detailing the photophysical properties and optoelectronic device potential of this compound. Scientific literature accessible through comprehensive searches does not provide data on the absorption, emission, or other photophysical characteristics of this particular compound. While research into other fluorinated and non-fluorinated s-triazine derivatives has shown potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, these findings cannot be directly extrapolated to this compound due to the significant influence of substituent groups on a molecule's electronic and photophysical behavior.

The photophysical properties of s-triazine compounds are heavily dependent on the nature of the substituents at the 2, 4, and 6 positions of the triazine ring. For instance, the introduction of aromatic or electron-donating/withdrawing groups can lead to the development of materials with interesting fluorescence or phosphorescence characteristics. However, without experimental data or theoretical studies on this compound, any discussion of its specific photophysical properties or potential in optoelectronics would be speculative.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) incorporating Perfluorinated Triazine Ligands

There is no available scientific literature on the coordination chemistry of this compound or its use as a ligand in the formation of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the s-triazine ring can potentially act as coordination sites for metal ions. However, the strongly electron-withdrawing nature and steric bulk of the perfluoropentyl chains may significantly hinder the ability of the triazine nitrogen atoms to coordinate to metal centers.

The development of MOFs relies on the predictable coordination of organic ligands to metal nodes to form extended, porous structures. While other triazine-based ligands, particularly those functionalized with pyridyl or carboxylate groups, have been successfully employed in the synthesis of a wide range of MOFs, the coordination behavior of this compound has not been reported. Research in the field of fluorinated MOFs has explored the use of fluorinated linkers to impart properties such as hydrophobicity and specific gas sorption capabilities. However, these studies have not included the use of perfluoroalkyl-substituted triazines as the primary building block. Therefore, the coordination chemistry of this compound and its potential to form MOFs remains an unexplored area of research.

Q & A

Q. What are the recommended synthetic methodologies for 2,4,6-tris(perfluoropentyl)-s-triazine, and how can purity be optimized?

The synthesis of perfluoroalkyl-substituted triazines typically involves nucleophilic substitution reactions between cyanuric chloride and perfluoropentyl derivatives under controlled alkaline conditions. For example, analogous triazines (e.g., 2,4,6-tris(perfluoroethyl)-s-triazine) are synthesized via stepwise substitution with fluorinated reagents, followed by recrystallization in non-polar solvents to enhance purity . Characterization via melting point analysis (expected range: 247–252°C for similar triazines) and infrared (IR) spectroscopy is critical to confirm functional groups . High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) is recommended for quality control .

Q. How does the electron-deficient nature of this compound influence its reactivity in organic transformations?

The strong electron-withdrawing effect of perfluoropentyl groups enhances the triazine core's electrophilicity, making it reactive toward nucleophilic substitutions. This property is exploited in synthesizing fluorinated polymers or coordination complexes. For instance, similar triazines (e.g., pyridyl-substituted analogs) participate in π-π stacking and hydrogen bonding, enabling applications in supramolecular chemistry . Researchers should design reactions in anhydrous environments to avoid hydrolysis of the triazine ring .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

Perfluorinated triazines exhibit limited solubility in polar solvents (e.g., water, methanol) but dissolve readily in fluorinated solvents (e.g., hexafluorobenzene) or chlorinated hydrocarbons (e.g., dichloromethane). For spectrophotometric assays, dissolution in ethanol or dilute acidic solutions (e.g., 0.1 M HCl) is feasible, as seen with 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) . Solvent selection should align with reaction mechanisms—e.g., fluorinated solvents minimize side reactions in metal coordination studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for perfluorinated triazine-metal complexes?

Discrepancies in UV-Vis absorption maxima (e.g., λ = 593 nm for Fe²⁺-TPTZ vs. shifts in other metal complexes) may arise from variations in pH, counterion effects, or solvent polarity . To standardize results:

  • Use buffered solutions (e.g., acetate buffer, pH 3.4–5.8) to stabilize metal-ligand ratios.
  • Employ X-ray crystallography or NMR titration to confirm stoichiometry (e.g., 1:2 Fe²⁺-triazine complexes) .
  • Compare with reference spectra from databases (e.g., PubChem, CC-DPS) to validate peak assignments .

Q. What strategies mitigate interference from transition metals (e.g., Cu²⁺, Co²⁺) when using this compound as a fluorometric probe?

While perfluorinated triazines show high affinity for Fe²⁺, competing metals can distort results. To improve selectivity:

  • Introduce masking agents (e.g., EDTA for Cu²⁺) to block non-target metal coordination .
  • Optimize pH: Lower pH (≤4) reduces interference from divalent cations like Ni²⁺ .
  • Combine with separation techniques (e.g., ion-exchange chromatography) pre-detection .

Q. How do perfluoropentyl substituents impact the fluorescence quenching efficiency of triazine-based coordination polymers?

Studies on dysprosium complexes with pyridyl-triazines reveal that electron-withdrawing groups (e.g., perfluoroalkyl chains) reduce ligand-to-metal charge transfer efficiency, leading to weaker fluorescence intensity . To enhance emission:

  • Modify substituent length/shape (e.g., shorter perfluoroalkyl chains improve π-conjugation).
  • Incorporate ancillary ligands (e.g., carboxylates) to stabilize excited states .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace metal ions using this compound?

  • Spectrophotometry: Measure absorbance at 593 nm (Fe²⁺-triazine complex) with a calibration curve (linear range: 0.1–10 µM) .
  • Atomic Absorption Spectroscopy (AAS): Validate results post-complexation, accounting for ligand interference via standard addition methods .
  • Electrochemical Sensors: Functionalize electrodes with triazine derivatives for real-time Fe²⁺ detection in biological samples .

Q. How can computational modeling guide the design of this compound derivatives for catalytic applications?

Density functional theory (DFT) calculations predict charge distribution and frontier molecular orbitals, identifying sites for catalytic activation. For example, the triazine nitrogen atoms act as Lewis bases in Pd-catalyzed cross-coupling reactions . Molecular dynamics simulations further assess solvent-ligand interactions to optimize reaction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.